molecular formula C16H18N2OS B2806007 N-(4-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide CAS No. 1024342-91-3

N-(4-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2806007
CAS No.: 1024342-91-3
M. Wt: 286.39
InChI Key: DCRNZJJNEITOIW-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their wide range of biological activities and are found in many effective drugs . The specific compound you mentioned seems to be a complex organic molecule that contains a thiazole ring, a phenyl group, and a carboxamide group .


Molecular Structure Analysis

Thiazoles have a five-membered ring with nitrogen and sulfur atoms. The presence of these heteroatoms gives thiazoles their unique chemical properties . The specific 3D structure of the compound would depend on the spatial arrangement of the different groups attached to the thiazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Thiazoles are generally stable compounds . They can exhibit varying degrees of polarity and can participate in hydrogen bonding, which can affect their solubility and reactivity .

Scientific Research Applications

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities. They have been integrated into various structural frameworks to develop novel therapeutic agents targeting different clinical disorders. The versatility of thiazole chemistry allows for structural modifications, particularly at the N-3 position and the active methylene at C-5, to tailor the biological activity of these compounds. This adaptability has led to the development of thiazole-based ligands with antimicrobial, anticancer, and antidiabetic properties, highlighting their potential in addressing life-threatening ailments (Singh et al., 2022).

Thiazole Derivatives as Pharmacological Agents

The pharmacological applications of thiazole derivatives are vast, ranging from antimicrobial to anticancer activities. Thiazole's incorporation into pharmaceutical compounds has resulted in a myriad of patented therapeutic agents, emphasizing its central role in drug development. The diverse therapeutic applications of thiazole derivatives, driven by their interactions with various biological targets, underscore their importance in medicinal chemistry and drug discovery processes (Leoni et al., 2014).

Thiazole-Based Heterocycles and Biological Activity

Thiazole-containing heterocycles exhibit a broad spectrum of biological activities, making them valuable in developing pharmacologically active molecules. Their structural diversity and reactivity enable the synthesis of compounds with targeted biological functions, including antimalarial activity. The presence of the thiazole nucleus in pharmacologically active molecules, such as antimicrobial and antiretroviral drugs, highlights its significance in medicinal chemistry (Kumawat, 2017).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific information, it’s difficult to predict the safety and hazards associated with "N-(4-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide" .

Future Directions

Thiazoles are a promising class of compounds in medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives and studying their biological activities .

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-12-11-20-15(17-12)18-14(19)16(9-5-6-10-16)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRNZJJNEITOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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